Ambiguine
Description
Properties
CAS No. |
68388-52-3 |
|---|---|
Molecular Formula |
C28H45NO8 |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
[11-ethyl-9,16-dihydroxy-6,8,18-trimethoxy-13-(2-methoxyethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |
InChI |
InChI=1S/C28H45NO8/c1-7-29-14-25(10-11-33-3)9-8-19(31)27-17-12-16-18(34-4)13-26(36-6,20(17)21(16)37-15(2)30)28(32,24(27)29)23(35-5)22(25)27/h16-24,31-32H,7-14H2,1-6H3 |
InChI Key |
PZQUJIBUDVFDII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)OC)O)OC)O)CCOC |
Origin of Product |
United States |
Preparation Methods
Convergent Strategies for this compound G
The synthesis of (+)-ambiguine G exemplifies a convergent approach, beginning with (S)-carvone oxide as a chiral pool starting material. The route capitalizes on three critical transformations:
- Early-stage chlorination : Installation of the C13 chlorine atom prior to cyclization prevents undesired rearrangements mediated by the adjacent vinyl group.
- [4+3] Cycloaddition : An ethoxy diene and indolic silyl ether undergo stereoselective annulation to construct the seven-membered E ring, achieving the tetracyclic core in 57% yield.
- One-pot redox sequence : A tandem reduction-elimination-oxidation converts an enone intermediate to a hydroxylated diene, enabling subsequent Friedel-Crafts cyclization to form the pentacyclic skeleton.
This 10-step route achieves an overall yield of 12–15%, with the cycloaddition and redox steps constituting the yield-determining stages.
Sequential Functionalization in this compound P Synthesis
(−)-Ambiguine P demanded a distinct strategy due to its C12 quaternary center and fused seven-membered ring. The Sarpong group’s 21-step synthesis from (S)-carvone employs sequential indole functionalizations:
Key Transformations
| Step | Reaction Type | Purpose | Yield |
|---|---|---|---|
| 3 | Nicholas reaction | C2 alkylation for seven-membered ring | 72% |
| 7 | Amide-directed α-functionalization | C12 quaternary center installation | 56% |
| 15 | Late-stage C–H oxidation | Introduction of hydroxyl group | 62% |
The Nicholas reaction, utilizing a cobalt-stabilized propargyl cation, enables regioselective indole alkylation at C2, circumventing the electronic bias of the heteroaromatic system. Subsequent palladium-catalyzed cross-couplings and oxidations install the remaining substituents with minimal protecting group manipulation.
Diastereoselective Chlorination Methodologies
Chlorine incorporation in ambiguines requires precise stereochemical control to avoid destabilizing the polycyclic framework. Two predominant methods have emerged:
Alkoxide-Directed Vinylation
In this compound G synthesis, treatment of cyclohexenone 16 with vinylmagnesium bromide in the presence of LiClO4 induces chloride delivery to the β-face, yielding the chlorinated ketone 17 with >20:1 dr. The alkoxide intermediate chelates magnesium, enforcing axial attack of the chloride nucleophile.
Radical Chlorination
Alternative approaches employ N-chlorosuccinimide (NCS) under blue LED irradiation to generate chlorine radicals, which abstract hydrogen atoms from tertiary C–H sites. This method proved less effective for ambiguines due to competing vinyl chloride formation.
Cycloaddition Innovations: [4+3] vs [3+2]
The choice of cycloaddition geometry critically impacts synthetic efficiency:
The [4+3] variant’s superiority stems from the ethoxy diene’s ability to modulate frontier molecular orbitals, enhancing reactivity with indolic dienophiles.
Late-Stage Functionalization Challenges
Installing the C23 nitrile in this compound G exemplifies difficulties in late-stage modifications:
Palladium-Catalyzed Cyanation
Treatment of alkenyl bromide 24 with Zn(CN)2 and Pd(PPh3)4 introduces the nitrile group in 68% yield. Competing β-hydride elimination is suppressed by using a bulky Josiphos ligand, which hinders transmetallation side reactions.
Ionic Hydrogenation
Final dehydroxylation with BF3·OEt2 and Et3SiH proceeds via a carbocation intermediate stabilized by adjacent chlorine and vinyl groups, achieving complete conversion without epimerization.
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics for this compound syntheses:
While this compound G’s route excels in brevity, this compound P’s approach provides greater flexibility for analog synthesis through modular indole functionalizations.
Chemical Reactions Analysis
[4+3] Cycloaddition
A central reaction in ambiguine P’s synthesis is the [4+3] cycloaddition between an indole-stabilized carbocation and a diene. This reaction constructs the cyclohepta[b]indole motif critical to the pentacyclic structure .
-
Mechanism :
Table 1: [4+3] Cycloaddition Model Studies
| Reactant | Product | Yield | Key Feature |
|---|---|---|---|
| 11 + 12 | 13 | 60% | Tricyclic core |
| 14 | 15 | 85% | More substituted |
Nicholas Reaction
The Nicholas reaction enables selective alkylation at the C2 position of indole to form a fused seven-membered ring. This step is pivotal for constructing the this compound framework .
-
Steps :
Friedel-Crafts Alkylation
A Friedel-Crafts alkylation installs the C ring, completing the pentacyclic skeleton. This step uses AlCl3 and methanol to achieve site-selective alkylation at the C4 position .
NBS-Mediated Bromination/Hydroxylation
The final step involves NBS-mediated bromination followed by water-induced hydroxylation at C-15.
-
Mechanism :
Table 2: NBS-Mediated Reaction Pathway
| Step | Intermediate | Product | Yield |
|---|---|---|---|
| Bromination | 30 | 31 | 62% |
| Hydroxylation | 31 | (−)-Ambiguine P | 39% |
[4+3] Cycloaddition with Alkoxy Diene
The synthesis of this compound G employs a [4+3] cycloaddition using an alkoxy diene instead of a siloxy diene to improve efficiency .
-
Steps :
One-Pot Reduction–Elimination–Oxidation
A novel one-pot sequence transforms an enone intermediate into a hydroxylated diene:
-
Reduction (e.g., NaBH4) of the enone.
-
Elimination to form a diene.
Late-Stage Functionalization
-
NBS bromination selectively brominates the distal diene carbon.
-
Pd-catalyzed coupling introduces the nitrile group at C-23 .
Table 3: Comparison of this compound P and G Syntheses
| Feature | This compound P | This compound G |
|---|---|---|
| Key Reaction | [4+3] Cycloaddition | [4+3] Cycloaddition (alkoxy diene) |
| Chlorine Installation | Not applicable | Early-stage vinylation |
| Final Functionalization | NBS/Water hydroxylation | NBS/Pd-catalyzed nitrile addition |
| Steps | 21 steps | 10 steps |
Mechanistic Insights and Challenges
-
Cycloaddition Efficiency : The choice of diene (siloxyl vs. alkoxy) significantly impacts reaction success .
-
Stereochemical Control : Amide-directed functionalization at C12 ensures the correct stereochemistry for the quaternary center .
-
Late-Stage Functionalization : this compound G’s synthesis avoids complications by using a removable hydroxyl group at C15 .
Research Findings and Implications
-
Versatility : The strategies for this compound P and G provide frameworks for accessing other pentacyclic ambiguines .
-
Biological Relevance : this compound I isonitrile shows potent antimicrobial activity, highlighting the importance of these alkaloids .
-
Methodological Advancements : Novel one-pot sequences and selective bromination protocols enhance synthesis efficiency .
Scientific Research Applications
Ambiguines have a wide range of scientific research applications:
Chemistry: Used as model compounds for studying complex natural product synthesis.
Biology: Investigated for their antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of ambiguines involves their interaction with molecular targets and pathways within cells. For example, ambiguine I isonitrile is a potent NF-κB inhibitor, which plays a crucial role in regulating immune response and inflammation . This inhibition can lead to cytotoxic effects on cancer cells, making ambiguines promising candidates for anticancer therapies .
Comparison with Similar Compounds
Antimicrobial Activity (MIC Values, μM)
| Compound | M. tuberculosis | B. anthracis | S. aureus | C. albicans | Vero Cell Toxicity (IC₅₀, μM) |
|---|---|---|---|---|---|
| This compound K isonitrile | 6.6 | 7.4 | 4.6 | <0.9 | 53.2 |
| Hapalindole G | 6.8 | >128 | >128 | >128 | >128 |
| This compound A isonitrile | 46.7 | 1.0 | 1.8 | <1.0 | 26.0 |
| Fischthis compound B | 2.0 | ND | ND | ND | >128 |
Biological Activity
Ambiguine is a class of indole alkaloids primarily derived from cyanobacteria, particularly from the species Fischerella ambigua. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of this compound
Ambiguines are characterized by their complex pentacyclic structures that include a unique reverse prenyl group at the C-2 position of the indole moiety. This structural complexity contributes to their varied bioactivities. Since their initial discovery in 1992, over 18 different this compound derivatives have been identified, each exhibiting unique pharmacological profiles .
Antimicrobial Properties
Ambiguines have demonstrated potent antimicrobial activity against various pathogens. Notably, this compound K and M isonitriles exhibit significant activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values of 6.6 µM and 7.5 µM, respectively . Additionally, this compound A isonitrile has shown remarkable efficacy against Bacillus anthracis, with an MIC of 1.0 µM .
Table 1: Antimicrobial Activity of Ambiguines
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| This compound K | Mycobacterium tuberculosis | 6.6 |
| This compound M | Mycobacterium tuberculosis | 7.5 |
| This compound A | Bacillus anthracis | 1.0 |
| This compound H | Staphylococcus albus | 0.625 |
| This compound I | Bacillus subtilis | 0.312 |
These values indicate that ambiguines possess antimicrobial properties comparable to established antibiotics such as streptomycin and rifampin .
Antifungal Activity
Research has highlighted the antifungal potential of ambiguines as well. For instance, ambiguines have been shown to inhibit fungal growth effectively, showcasing their potential as therapeutic agents in treating fungal infections .
Anticancer Activity
Recent studies have explored the anticancer properties of ambiguines, particularly in breast cancer models. This compound Isonitrile has been reported to induce apoptosis in MCF-7 breast cancer cells and arrest cell cycles in specific phases . This suggests that ambiguines may also serve as candidates for cancer therapeutics.
The biological activity of ambiguines is believed to be influenced by their structural features, including halogens, hydroxyl groups, and epoxides. These functional groups may interact with cellular targets such as sodium channels and other critical pathways involved in microbial growth and cancer cell proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Orjala et al. isolated multiple this compound derivatives from Fischerella ambigua, evaluating their efficacy against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. The results confirmed that several ambiguines exhibited low micromolar MIC values comparable to clinically used antibiotics .
- Cancer Cell Line Study : In vitro studies demonstrated that this compound Isonitrile not only inhibited cell growth but also triggered apoptotic pathways in cancer cells. This dual action underscores the potential of ambiguines in oncological applications .
Q & A
How can researchers formulate a focused, ambiguity-free research question for studying Ambiguine's biochemical mechanisms?
Methodological Answer:
- Step 1: Define the scope using precise terminology (e.g., "What is the role of this compound in modulating [specific pathway] in [cell type/organism] under [condition]?"). Avoid vague terms like "effect" or "impact" without contextualization .
- Step 2: Ensure complexity by integrating variables (e.g., dosage, time-dependent responses, or comparative analysis with analogous compounds). Example: "How does this compound's binding affinity to [receptor X] compare to [compound Y] under varying pH conditions?" .
- Step 3: Pilot-test the question with peers to identify unintended interpretations .
What experimental design strategies minimize bias when investigating this compound's pharmacokinetic properties?
Methodological Answer:
- Strategy 1: Use double-blinded protocols for in vivo studies to reduce observer bias .
- Strategy 2: Include control groups with placebo and/or established reference compounds (e.g., "Compare this compound's half-life against [compound Z] in murine models").
- Strategy 3: Predefine exclusion criteria and randomization methods to mitigate selection bias .
- Validation: Conduct pilot studies to refine sample size calculations and technical reproducibility .
How should researchers address contradictory data in this compound's efficacy studies?
Methodological Answer:
- Step 1: Re-examine variables (e.g., purity of this compound batches, environmental conditions in assays) using spectral analysis (NMR/LC-MS) to rule out contamination .
- Step 2: Apply triangulation by cross-validating results with alternative methodologies (e.g., in vitro binding assays vs. computational docking simulations) .
- Step 3: Report discrepancies transparently, including limitations in the discussion section (e.g., "Divergent results in [Study A] vs. [Study B] may stem from differences in [variable X]") .
What are best practices for designing surveys to assess this compound's clinical trial outcomes?
Methodological Answer:
- Best Practice 1: Avoid double-barreled questions (e.g., "How effective and safe is this compound?" → Split into separate questions) .
- Best Practice 2: Use Likert scales with anchored descriptors (e.g., "1 = No adverse effects" to "5 = Severe adverse effects") to reduce ambiguity .
- Best Practice 3: Pre-test surveys with a small cohort to identify confusing phrasing or response biases .
How can researchers ensure the validity of this compound-related data in longitudinal studies?
Methodological Answer:
- Approach 1: Implement redundancy by repeating critical measurements (e.g., plasma concentration assays at multiple time points) .
- Approach 2: Use standardized protocols for data collection (e.g., SOPs for handling/storing this compound to prevent degradation) .
- Approach 3: Conduct inter-rater reliability checks for subjective assessments (e.g., histopathological scoring) .
What advanced statistical methods are suitable for analyzing this compound's dose-response relationships?
Methodological Answer:
- Method 1: Nonlinear regression models (e.g., sigmoidal curves) to estimate EC₅₀ values, with confidence intervals to quantify uncertainty .
- Method 2: Multivariate analysis to account for confounding factors (e.g., age, genetic variations in study populations) .
- Method 3: Bayesian frameworks for integrating prior data (e.g., preclinical results) into clinical trial predictions .
How to mitigate ambiguity in reporting this compound's mechanism of action?
Methodological Answer:
- Guideline 1: Replace vague terms like "may influence" with mechanistic hypotheses (e.g., "this compound inhibits [enzyme A] via competitive binding at [site B], as shown in Figure 2") .
- Guideline 2: Use visual aids (e.g., pathway diagrams, crystallography data) to clarify complex interactions .
- Guideline 3: Disclose assumptions explicitly (e.g., "Our model presumes [condition X], which may not hold in [scenario Y]") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
